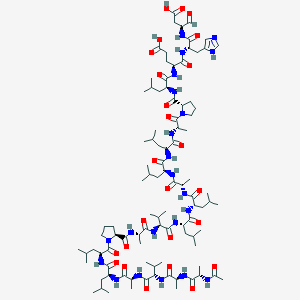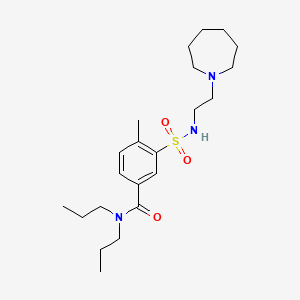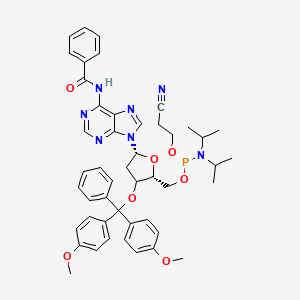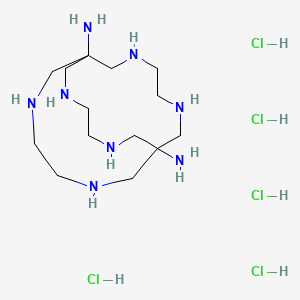
Diamsar (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diamsar (hydrochloride) is a bifunctional chelator known for its ability to form stable complexes with transition metal ions. This compound is characterized by its rigid structure and the presence of six nitrogen atoms, which are strategically positioned to facilitate strong binding with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diamsar (hydrochloride) typically involves the reaction of diamine sarcophagine with hydrochloric acid. The process begins with the preparation of the diamine sarcophagine ligand, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of Diamsar (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diamsar (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: Diamsar (hydrochloride) can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Diamsar (hydrochloride) include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but often involve controlled temperature and pH .
Major Products Formed
The major products formed from the reactions of Diamsar (hydrochloride) depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Diamsar (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.
Medicine: Diamsar (hydrochloride) is used in the development of diagnostic agents and therapeutic compounds.
Industry: It finds applications in industrial processes that require stable metal complexes
Wirkmechanismus
The mechanism of action of Diamsar (hydrochloride) involves its ability to form stable complexes with metal ions. The six nitrogen atoms in the compound’s structure act as electron donors, facilitating strong binding with metal ions. This binding can influence various biological and chemical processes, making Diamsar (hydrochloride) a valuable tool in research and industry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mn(II)-DiAmsar: A manganese complex of Diamsar, known for its biological applications.
Cu(II)-DiAmsar: A copper complex used in catalytic systems and diagnostic imaging.
Uniqueness
Diamsar (hydrochloride) is unique due to its bifunctional chelating properties and the ability to form highly stable complexes with various metal ions. This makes it particularly useful in applications requiring strong and stable metal binding .
Eigenschaften
Molekularformel |
C14H39Cl5N8 |
|---|---|
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine;pentahydrochloride |
InChI |
InChI=1S/C14H34N8.5ClH/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13;;;;;/h17-22H,1-12,15-16H2;5*1H |
InChI-Schlüssel |
KSJDZSBBNOWQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N.Cl.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


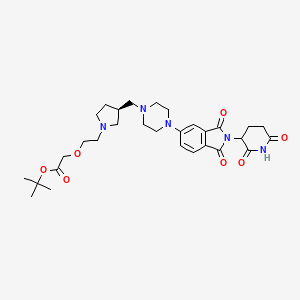
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
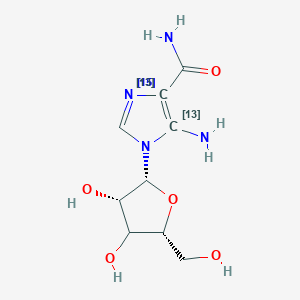
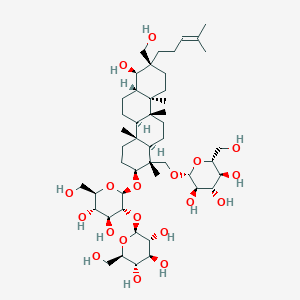
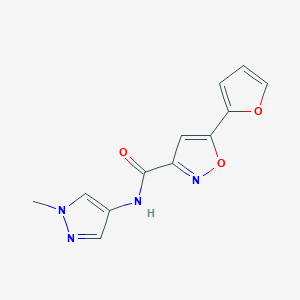
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
